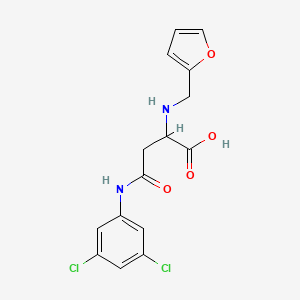

4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Description

4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a synthetic organic compound featuring a substituted butanoic acid backbone. Its structure includes a 3,5-dichlorophenylamino group at the 4-position and a furan-2-ylmethylamino substituent at the 2-position. The dichlorophenyl moiety is known to enhance bioactivity in pesticidal and antimicrobial agents (e.g., ), while the furan ring may contribute to π-π interactions in receptor binding .

Properties

IUPAC Name |

4-(3,5-dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O4/c16-9-4-10(17)6-11(5-9)19-14(20)7-13(15(21)22)18-8-12-2-1-3-23-12/h1-6,13,18H,7-8H2,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQUMNBXJUXFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the reaction of 3,5-dichloroaniline with a suitable acylating agent to form an intermediate compound.

Coupling with Furan-2-ylmethylamine: The intermediate is then reacted with furan-2-ylmethylamine under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors where each step is carried out sequentially.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

Oxidation Products: Various furan derivatives with oxidized functional groups.

Reduction Products: Alcohol derivatives of the original compound.

Substitution Products: Compounds with modified dichlorophenyl groups.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Synthesis: It serves as a building block in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, aiding in the study of enzyme functions and mechanisms.

Medicine

Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid exerts its effects involves:

Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact on Bioactivity

- Hydroxyl vs. Furan-Amino Groups: Replacing the hydroxyl group in the compound with a furan-methylamino group (target compound) increases lipophilicity (logP ~2.8 vs. The furan ring may enable π-stacking in enzyme active sites, a feature absent in the hydroxyl analog .

- Halogenation Patterns: The 3,5-dichlorophenyl group in the target compound is associated with broader bioactivity compared to mono-halogenated analogs (e.g., 4-Cl in , Compound 13). Dichlorination enhances electron-withdrawing effects, stabilizing charge-transfer interactions in pesticidal targets .

- Isoxazole vs. Furan Systems : The isoxazole-containing compound in exhibits potent pesticidal activity due to its heterocyclic rigidity and trifluoromethyl group. In contrast, the target compound’s furan system may offer metabolic instability but reduced toxicity .

Biological Activity

4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a complex organic compound characterized by its unique structural features, including a 4-oxobutanoic acid backbone with dichlorophenyl and furan substituents. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H14Cl2N2O4, with a molecular weight of 357.19 g/mol. The presence of functional groups such as the carboxylic acid and furan moieties suggests potential reactivity and biological interactions.

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including:

- Anti-inflammatory properties : Compounds derived from 4-oxobutanoic acids have shown promise in inhibiting inflammatory pathways.

- Anticancer activity : The dichlorophenyl and furan groups may enhance the compound's ability to interact with specific biological targets, potentially inhibiting enzymes involved in cancer progression.

Interaction with Biological Targets

Research indicates that the compound may act as an inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases. Inhibition of KMO can lead to decreased levels of neurotoxic metabolites, thus offering a protective effect against neuronal damage.

Biological Activity Studies

A summary of relevant studies on compounds similar to this compound is presented in Table 1:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 4-(2-Aminophenyl)-4-oxobutanoic acid | Aminophenyl group | Inhibitor of kynurenine pathway enzymes |

| 3-(3,5-Dichlorophenyl)-1-(furan-2-carbonyl)urea | Urea linkage with furan | Potential anticancer activity |

| 5-(3-Chloroanilino)-3-hydroxy-pentanoic acid | Hydroxy group with aniline | Anti-inflammatory properties |

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

- Tyrosinase Inhibition : A study evaluated various alkyl derivatives of 4-oxobutanoates for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. The results showed that certain derivatives exhibited significant inhibitory activity, suggesting potential applications in skin-related conditions .

- Anticancer Research : Research on similar compounds has demonstrated their ability to induce apoptosis in cancer cells. For instance, derivatives containing furan moieties have been linked to increased cytotoxicity against various cancer cell lines.

Q & A

Basic Question: What are the recommended synthetic pathways for 4-((3,5-dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid, and how can reaction conditions be optimized?

Methodological Answer:

The compound’s synthesis typically involves multi-step reactions, including:

- Amide bond formation between 3,5-dichloroaniline and a suitably activated oxobutanoic acid derivative (e.g., using maleic anhydride as a starting material) .

- Nucleophilic substitution for introducing the furan-2-ylmethyl group, often requiring coupling agents like EDC/HOBt or DCC to facilitate amine-acid conjugation .

- Optimization of solvent polarity (e.g., DMF or THF) and temperature (40–60°C) to enhance yield and minimize side reactions. Purity is monitored via TLC or HPLC .

Basic Question: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

Key analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and detect impurities. For example, the furan methylene protons (~δ 4.2–4.5 ppm) and dichlorophenyl aromatic protons (~δ 7.1–7.4 ppm) should align with expected splitting patterns .

- Mass spectrometry (HRMS) to verify molecular weight (expected [M+H]⁺ ~ 415.03 g/mol) and detect synthetic byproducts .

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% for biological assays) .

Advanced Question: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or tautomeric forms?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. Software like SHELXL (for refinement) and OLEX2 (for visualization) can model electron density maps to confirm bond lengths, angles, and tautomeric states (e.g., keto-enol tautomerism in the oxobutanoic acid moiety) .

- Example: A related amide derivative (C13H13NO4) showed anti-Saytzeff tautomerism in its crystal structure, resolved via SCXRD .

Advanced Question: What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound’s derivatives?

Methodological Answer:

- Systematic substitution : Replace the dichlorophenyl or furan groups with bioisosteres (e.g., 3,5-difluorophenyl or thiophene) to assess electronic and steric effects on biological activity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like enzymes or receptors. The dichlorophenyl group may engage in hydrophobic interactions, while the oxobutanoic acid could act as a hydrogen-bond donor .

- In vitro assays : Compare IC50 values across derivatives in target-specific assays (e.g., kinase inhibition) to correlate substituent effects with potency .

Advanced Question: How can researchers address contradictions in solubility or stability data reported for this compound?

Methodological Answer:

- Controlled solubility studies : Test the compound in buffered solutions (pH 2–10) and solvents (DMSO, ethanol) under inert atmospheres to minimize degradation. For instance, conflicting solubility data may arise from variations in crystallinity or hydrate formation .

- Accelerated stability testing : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and hygroscopicity .

- Reproducibility protocols : Standardize storage conditions (e.g., −20°C under argon) and validate results across multiple batches .

Advanced Question: What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

Methodological Answer:

- ADME prediction : Tools like SwissADME or pkCSM estimate bioavailability, blood-brain barrier penetration, and metabolic stability. The furan group may enhance solubility but increase CYP450-mediated metabolism .

- Molecular dynamics (MD) simulations : Simulate interactions with serum proteins (e.g., human serum albumin) to predict plasma half-life .

- Quantum mechanical calculations : DFT (e.g., B3LYP/6-31G*) can model redox potentials, crucial for assessing oxidative stability .

Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proposed targets (e.g., kinases or GPCRs) .

- Cellular imaging : Fluorescently labeled analogs (e.g., with BODIPY) can track subcellular localization via confocal microscopy .

- CRISPR/Cas9 knockout models : Validate target specificity by comparing compound efficacy in wild-type vs. gene-edited cell lines .

Basic Question: What safety and handling protocols are essential for this compound in laboratory settings?

Methodological Answer:

- Hazard assessment : Review SDS data for structurally related amides, which may cause skin/eye irritation (e.g., dichlorophenyl analogs ).

- PPE requirements : Use nitrile gloves, lab coats, and fume hoods during synthesis.

- Waste disposal : Neutralize acidic byproducts before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.